Cas no 879362-92-2 (1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid)

1-(5-Carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid is a specialized sulfonamide derivative featuring a carbamoyl-substituted pyrrole ring and a piperidine-4-carboxylic acid moiety. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The sulfonyl bridge enhances stability and facilitates interactions with biological targets, while the carbamoyl group offers hydrogen-bonding capabilities. The piperidine-4-carboxylic acid component provides a zwitterionic character, improving solubility and bioavailability. Its structural features make it suitable for further derivatization in the synthesis of pharmacologically active molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid structure
879362-92-2 structure
Product Name:1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
CAS No:879362-92-2
MF:C12H17N3O5S
MW:315.34548163414
MDL:MFCD08262847
CID:3109160
PubChem ID:9504133
Update Time:2025-05-26

1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • <br>1-{[5-(aminocarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxy lic acid
    • 1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
    • 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylicacid
    • Z188271580
    • AKOS009092950
    • 1-(5-carbamoyl-1-methylpyrrol-3-ylsulfonyl)piperidine-4-carboxylic acid
    • 1-(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
    • 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid
    • G45310
    • CS-0242034
    • EN300-24351
    • 1-{[5-(aminocarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid
    • 879362-92-2
    • MDL: MFCD08262847
    • Inchi: 1S/C12H17N3O5S/c1-14-7-9(6-10(14)11(13)16)21(19,20)15-4-2-8(3-5-15)12(17)18/h6-8H,2-5H2,1H3,(H2,13,16)(H,17,18)
    • InChI Key: AFNMBSQNYNJQHT-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(N)=O)N(C)C=1)(N1CCC(C(=O)O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 315.08889182Da
  • Monoisotopic Mass: 315.08889182Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 131Ų

1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid Pricemore >>

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Additional information on 1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid

Comprehensive Overview of 1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid (CAS No. 879362-92-2)

The compound 1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid (CAS No. 879362-92-2) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. With its sulfonylpiperidine and carboxylic acid functional groups, this compound exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications as a bioactive scaffold for designing novel therapeutics targeting inflammation, metabolic disorders, and neurological conditions.

In recent years, the demand for highly functionalized heterocyclic compounds like 1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid has surged due to their role in addressing unmet medical needs. The pyrrole and piperidine moieties in its structure are known to enhance binding affinity to biological targets, which aligns with the growing trend of structure-activity relationship (SAR) optimization in drug design. This compound’s carbamoyl group further contributes to its solubility and pharmacokinetic profile, a critical factor in modern small-molecule drug development.

The synthesis of CAS No. 879362-92-2 involves multi-step organic reactions, including sulfonylation and carboxylic acid functionalization, which are frequently discussed in academic and industrial forums. Its molecular weight and logP value make it suitable for oral bioavailability studies, a hot topic in preclinical research. Additionally, its compatibility with green chemistry principles has been explored, reflecting the industry’s shift toward sustainable synthesis methods.

From a commercial perspective, 1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid is often sought after by contract research organizations (CROs) and pharmaceutical companies specializing in fragment-based drug discovery. Its CAS registry number (879362-92-2) is a key identifier in chemical databases, facilitating efficient procurement and regulatory compliance. The compound’s patent landscape is also a point of interest, as innovators seek to leverage its proprietary applications in therapeutic pipelines.

In the context of AI-driven drug discovery, 879362-92-2 has been featured in computational studies predicting its target interactions and ADMET properties. This aligns with the increasing use of machine learning to accelerate hit-to-lead optimization. Furthermore, its potential role in precision medicine has been hypothesized, particularly in therapies requiring selective enzyme inhibition.

Quality control and analytical characterization of 1-(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid rely on advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with Good Manufacturing Practices (GMP), a priority for stakeholders in the life sciences sector. The compound’s stability under various pH conditions is another area of investigation, particularly for formulation scientists.

In summary, CAS No. 879362-92-2 represents a promising candidate in the evolving landscape of pharmaceutical intermediates. Its structural complexity and functional diversity position it as a valuable asset for researchers exploring next-generation therapeutics. As the industry continues to prioritize innovative drug design and sustainable chemistry, this compound is poised to remain a focal point in scientific and commercial discussions.

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